
4-(4-Fluorobenzyloxy)Phenol
Overview
Description
4-(4-Fluorobenzyloxy)Phenol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anaerobic Transformation of Phenol : A study investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, utilizing isomeric fluorophenols like 2-fluorophenol and 3-fluorophenol as analogues. This research is significant for understanding the anaerobic degradation pathways of phenolic compounds, including those related to 4-(4-Fluorobenzyloxy)Phenol (Genthner, Townsend, & Chapman, 1989).
Synthetic Pathways in Bacteria : A novel synthetic pathway for phenol was created in Escherichia coli, which is crucial for understanding the microbial synthesis of phenol and related compounds. This study could provide insights into the microbial interactions with compounds like this compound (Miao et al., 2015).
Properties of Phenol Carboxylase : Research on the properties of phenol carboxylase, an enzyme involved in the metabolism of phenol, helps in understanding the biochemical pathways and potential biotechnological applications of phenol derivatives, including this compound (Lack, Tommasi, Aresta, & Fuchs, 1991).
Artificial Cyclase for Polyprenoids : A study presented a new artificial cyclase for the enantioselective cyclization of 2-(polyprenyl)phenol derivatives, which could have implications in the synthesis and study of compounds like this compound (Ishibashi, Ishihara, & Yamamoto, 2004).
Phenol Hydroxylase Structure : Understanding the structure of phenol hydroxylase, an enzyme that hydroxylates phenols, can provide insights into the enzymatic interaction and potential modification of phenolic compounds, including this compound (Enroth, Neujahr, Schneider, & Lindqvist, 1998).
Synthesis of Tyrosinase Inhibitors : Research on the synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy] phenol, a tyrosinase inhibitor, could be relevant for understanding the synthesis and applications of phenolic compounds like this compound (Ying-qi, 2010).
UDP-Glucuronosyltransferase and Phenol Binding : A study focused on identifying the phenol binding site of UDP-glucuronosyltransferases, which has implications for understanding the interaction and metabolism of phenolic compounds (Xiong et al., 2006).
Synthesis Technique for Herbicide Intermediates : Research on the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate of phenoxypropionate herbicide, could offer insights into the chemical synthesis and industrial applications of related phenolic compounds (Yuan-yuan, 2009).
Fluorinated o-Aminophenol Derivatives for pH Measurement : A study on fluorinated o-aminophenol derivatives for intracellular pH measurement highlights the potential biomedical applications of phenolic compounds and their derivatives (Rhee, Levy, & London, 1995).
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
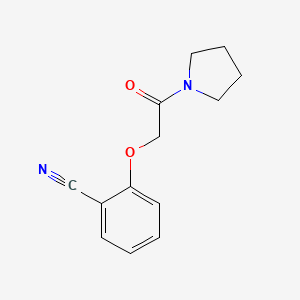
![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)


![3-[Bis(prop-2-enyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7524624.png)
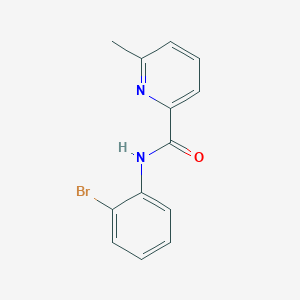
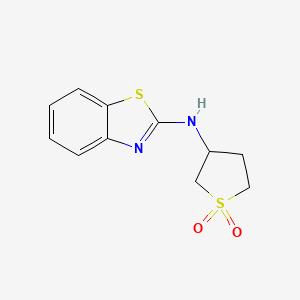
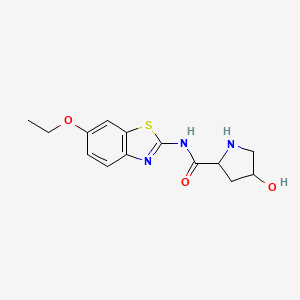
![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]ethanamine](/img/structure/B7524640.png)
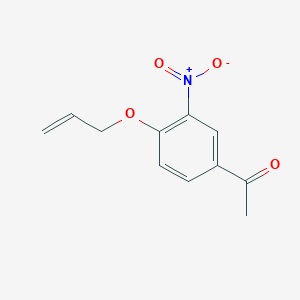
![1-[(5-Amino-2-methoxyphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7524684.png)
![2-amino-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanol](/img/structure/B7524685.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B7524689.png)
![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
